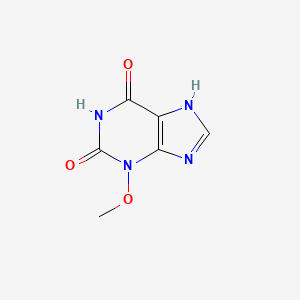

3-Methoxyxanthine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

30345-91-6 |

|---|---|

Molecular Formula |

C6H6N4O3 |

Molecular Weight |

182.14 g/mol |

IUPAC Name |

3-methoxy-7H-purine-2,6-dione |

InChI |

InChI=1S/C6H6N4O3/c1-13-10-4-3(7-2-8-4)5(11)9-6(10)12/h2H,1H3,(H,7,8)(H,9,11,12) |

InChI Key |

MTDDRMZQPQLXPK-UHFFFAOYSA-N |

SMILES |

CON1C2=C(C(=O)NC1=O)NC=N2 |

Canonical SMILES |

CON1C2=C(C(=O)NC1=O)NC=N2 |

Other CAS No. |

30345-91-6 |

Synonyms |

3-methoxyxanthine |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 3 Methoxyxanthine

Chemical Synthesis Approaches

Chemical synthesis provides established routes to 3-methylxanthine (B41622), often involving the construction of the core purine (B94841) structure or the modification of existing xanthine (B1682287) precursors.

Total Synthesis Pathways

Total synthesis of purine alkaloids like 3-methylxanthine can be accomplished through methods such as the Traube synthesis, which involves the cyclization of 4,5-diaminopyrimidines. nih.gov A more contemporary and practical method involves starting with an imidazole precursor. nih.gov For instance, the synthesis of 1- and 1,3-substituted xanthines has been achieved by reacting an imidazole precursor with carbamates in the presence of a suitable base. nih.gov

Another documented pathway involves the ring-closure reaction of 5,6-Diamino-1-methyluracil with formic acid when heated under reflux. chemicalbook.com A high-yield synthesis has been reported starting from 4-(methylamino)-1H-imidazole-5-carboxamide, as detailed in the table below. chemicalbook.com

| Reactants | Reagents & Conditions | Product | Yield | Purity |

| 4-(methylamino)-1H-imidazole-5-carboxamide, Formic acid | Catalyst: HClO4-SiO2, Solvent: Absolute ethanol, Temperature: 20°C, Time: 20 min | 3-Methylxanthine | 95.12% | 99.9% |

Derivatization from Xanthine Precursors

3-Methylxanthine can be synthesized by modifying existing xanthine structures. One method involves the direct methylation of xanthine. The use of dimethyl carbonate as a methylating agent has been explored for producing theobromine (B1682246) from xanthine or 3-methylxanthine. google.com This process is typically conducted in an autoclave at temperatures between 100 to 250°C. google.com However, traditional methylation processes often utilize reagents like dimethyl sulfate or methyl chloride, which are hazardous and can produce harmful byproducts. google.com

Biosynthetic Routes and Biotechnological Production

Biotechnological production of 3-methylxanthine represents a promising alternative to chemical synthesis, offering high specificity and milder reaction conditions. This approach primarily utilizes engineered microorganisms equipped with specific enzymes capable of modifying methylxanthine precursors.

Enzymatic Conversion from Theophylline (B1681296) (1,3-dimethylxanthine)

A key biosynthetic route for 3-methylxanthine is the direct N-demethylation of theophylline (1,3-dimethylxanthine). nih.gov This conversion is catalyzed by metabolically engineered strains of Escherichia coli that have been programmed to express specific N-demethylase genes. nih.govresearchgate.net The process involves feeding theophylline to a culture of these engineered cells, which then perform a specific demethylation at the N-1 position to yield 3-methylxanthine. nih.govnih.gov

This biocatalytic method has been successfully scaled to produce significant quantities of the compound. In one study, 100 mg of highly pure 3-methylxanthine was produced and isolated from theophylline. nih.gov Another study achieved a final yield of 22.96 ± 0.81 mM, which is noted as the highest biosynthetic yield of 3-methylxanthine reported to date. nih.govmdpi.com A minor byproduct of this reaction is 1-methylxanthine (B19228), which results from the enzyme's slight activity at the N3-position of theophylline. nih.govresearchgate.net

| Engineered Organism | Enzymes | Substrate | Primary Product | Reported Yields |

| E. coli | ndmA, ndmD | Theophylline | 3-Methylxanthine | 135 mg/L (0.81 mM) from 1 mM theophylline nih.govresearchgate.net |

| E. coli | ndmA, ndmD | Theophylline | 3-Methylxanthine | 22.96 ± 0.81 mM nih.govmdpi.com |

Role of N-demethylase Enzymes (e.g., ndmA, ndmD)

The enzymatic conversion of theophylline to 3-methylxanthine is dependent on a specific set of bacterial enzymes originally identified in Pseudomonas putida CBB5. nih.govnih.gov

NdmA : This enzyme is a Rieske (2Fe-2S) non-heme iron monooxygenase that catalyzes the N1-demethylation of theophylline to produce 3-methylxanthine. nih.govnih.gov Theophylline is the preferred substrate for the NdmA enzyme. nih.gov NdmA is also capable of converting caffeine (B1668208) to theobromine through a similar N1-demethylation. nih.gov

NdmD : NdmA requires a partner reductase for its catalytic activity. nih.gov NdmD is a unique Rieske reductase that fulfills this role by transferring electrons from NADH to NdmA, which is essential for the N-demethylation reaction to proceed. nih.govnih.govbiorxiv.org

The reaction requires one molecule of O₂ per methyl group removed, resulting in the formation of formaldehyde and water alongside the demethylated xanthine product. nih.gov The efficiency of the conversion can be influenced by the gene dosages of ndmA and ndmD, and optimizing the copy numbers of these genes is a key strategy for maximizing production. researchgate.netresearchgate.net

Engineered Microbial Strains for Production (e.g., Escherichia coli)

The production of 3-methylxanthine (3-MX) through chemical synthesis is often complex, expensive, and environmentally unsatisfactory. nih.govuiowa.edu As an alternative, metabolic engineering of microbial strains, particularly Escherichia coli, has been developed to provide an economical and environmentally friendly biocatalytic platform. nih.govuiowa.edu This approach leverages specific N-demethylase enzymes discovered in bacteria like Pseudomonas putida to convert readily available feedstocks into high-value methylxanthines. nih.govnih.gov

Researchers have successfully constructed E. coli strains engineered with N-demethylase genes, specifically ndmA and ndmD, to catalyze the conversion of theophylline (1,3-dimethylxanthine) into 3-methylxanthine. nih.govresearchgate.net The NdmA enzyme, along with the reductase NdmD, facilitates the N-demethylation at the N1 position of theophylline to produce 3-MX. mdpi.com In one study, various dosages of the ndmA and ndmD genes were introduced into E. coli BL21(DE3) to screen for the most efficient strain. uiowa.eduresearchgate.net The best-performing strain, designated pDdA, when grown in super broth, was capable of producing 135 mg/L (0.81 mM) of 3-methylxanthine from 1 mM of theophylline. nih.govresearchgate.net A minor byproduct, 1-methylxanthine, was also formed due to slight activity of the NdmA enzyme at the N3-position of theophylline. nih.govnih.gov

Further studies have aimed to increase yields by exploring different substrates and gene combinations. While theobromine is a potential precursor, its very low solubility makes it less suitable for large-scale fermentation. mdpi.com Consequently, theophylline is often the preferred substrate for 3-MX biosynthesis. mdpi.com By utilizing the ndmA and ndmD enzymes for the conversion of theophylline, one engineered E. coli strain achieved a final yield of 22.96 ± 0.81 mM, which represents the highest known biosynthetic yield of 3-MX to date. mdpi.com This biocatalytic process operates under ambient conditions (e.g., 30°C and atmospheric pressure) in a single step, highlighting its potential as a sustainable production platform. uiowa.edunih.gov

| Strain | Genes Used | Substrate | Product Concentration | Reference |

|---|---|---|---|---|

| pDdA | ndmA, ndmD | Theophylline (1 mM) | 135 mg/L (0.81 mM) | nih.govresearchgate.net |

| Not Specified | ndmA, ndmD | Theophylline | 22.96 ± 0.81 mM | mdpi.com |

| pAD1dDD | ndmA, ndmD (multiple) | Caffeine (1 mM) | Theobromine (98.5% conversion) | uiowa.edu |

| pBD2dDB | ndmB, ndmD (multiple) | Theobromine (0.5 mM) | 7-Methylxanthine (B127787) (100% conversion) | uiowa.eduuobaghdad.edu.iq |

Microbial Biotransformation from Theobromine (3,7-dimethylxanthine)

Bioconversion using fungi offers an alternative route to producing 3-methylxanthine from theobromine. nih.gov Several fungal strains, particularly those isolated from Pu-erh tea, have demonstrated the ability to biodegrade theobromine. nih.gov Among seven tea-derived fungal strains tested, Aspergillus niger, Aspergillus sydowii, Aspergillus ustus, and Aspergillus tamarii showed the potential for theobromine biodegradation. nih.gov Specifically, A. sydowii PT-2 and A. tamarii PT-7 were found to degrade theobromine significantly in liquid cultures. nih.govnih.gov This biotransformation process involves N-demethylation at the N-7 position of the theobromine molecule, yielding 3-methylxanthine as a primary metabolite. nih.govnih.gov

The catabolism of theobromine in fungi like A. sydowii and A. tamarii proceeds through two main pathways: N-demethylation and oxidation. nih.govnih.gov High-performance liquid chromatography (HPLC) analysis of cultures of these fungi detected several metabolites, including 3,7-dimethyluric acid, 3-methylxanthine, 7-methylxanthine, 3-methyluric acid, xanthine, and uric acid. nih.gov The presence of these compounds confirms that both demethylation (removal of methyl groups) and oxidation (addition of oxygen atoms) are key mechanisms in the breakdown of theobromine. nih.govnih.gov

The primary pathway for 3-methylxanthine production is the N-demethylation of theobromine at the N-7 position. nih.gov In studies with A. sydowii PT-2, 3-methylxanthine was the main demethylated metabolite accumulated in the liquid culture. nih.gov The amount of 3-methylxanthine produced showed a linear relationship with the initial concentration of theobromine, indicating a direct conversion process. nih.govnih.gov For instance, in a liquid medium containing 300 mg/L of theobromine, A. sydowii PT-2 was able to produce 177.12 ± 14.06 mg/L of 3-methylxanthine. nih.govnih.gov

The efficiency of theobromine bioconversion to 3-methylxanthine by fungal strains can be significantly influenced by environmental conditions such as pH and the presence of metal ions. nih.govresearchgate.net Research on A. sydowii PT-2 has shown that these factors can either promote or inhibit the degradation of theobromine and the subsequent accumulation of 3-methylxanthine. nih.govresearchgate.net

Studies have demonstrated that a slightly acidic environment is favorable for this bioconversion. The production of 3-methylxanthine was significantly promoted at a pH of 5. nih.gov

The effect of various metal ions at a concentration of 2 mM has also been investigated. researchgate.netresearchgate.net The addition of Fe²⁺ significantly promoted the production of 3-methylxanthine. nih.gov Conversely, other metal ions have been shown to inhibit the process. For example, the addition of certain metal ions can act as selective inhibitors of demethylating enzymes, a technique that has been used in other microbial systems to accumulate specific methylxanthines like theobromine from caffeine. tandfonline.comresearchgate.net

| Condition | Parameter | Effect on 3-MX Production | Reference |

|---|---|---|---|

| pH | 5.0 | Significant Promotion | nih.gov |

| pH | 6.0 | Control Level | researchgate.netresearchgate.net |

| Metal Ion (2 mM) | Fe²⁺ | Significant Promotion | nih.gov |

| Metal Ion (2 mM) | Control (No extra ion) | Baseline Production | researchgate.netresearchgate.net |

Advanced Derivatization Strategies

Chemical Modification of the Xanthine Scaffold

The xanthine core structure is a versatile scaffold for chemical modification, allowing for the synthesis of a diverse range of derivatives with various biological activities. researchgate.netnih.gov Natural xanthines, including caffeine, theobromine, and theophylline, often serve as starting materials for these chemical transformations. researchgate.net Synthetic strategies typically involve substitutions at the N1, N3, N7, and C8 positions of the purine ring system. nih.govmdpi.com

One common approach is N-alkylation at the nitrogen atoms. mdpi.com For instance, substitutions at the N1 position with ethyl or propyl groups have yielded promising results in developing compounds with high affinity for biological targets like adenosine (B11128) receptors. mdpi.com Quaternization at the N9 position can also be achieved using alkylating agents such as ethyl tosylate or diethyl sulfate under heat, which allows for the creation of xanthinium salts. mdpi.com These salts can then be used as precursors for further reactions. mdpi.com

Modifications at the C8 position are also frequently performed. Traube synthesis, a classical method, can be used to construct the xanthine ring system from 5,6-diaminouracils, allowing for the introduction of various substituents at the C8 position by reacting with different aldehydes or other reagents. nih.gov For example, 5,6-diamino-1,3-dimethyluracil can be treated with aldehydes to form a Schiff base, which then undergoes oxidative cyclization to yield 8-substituted xanthine derivatives. nih.gov These synthetic routes provide access to compounds that are not easily achievable through other methods. researchgate.net

Synthesis of Novel Analogs for Structure-Activity Relationship Studies

The synthesis of novel analogs based on the xanthine scaffold is crucial for conducting structure-activity relationship (SAR) studies. nih.govresearchgate.net These studies aim to understand how specific chemical modifications influence the biological activity of the molecule, which is essential for designing more potent and selective compounds. mdpi.comnih.gov

A variety of synthetic reactions are employed to create libraries of xanthine derivatives for SAR analysis. The Suzuki–Miyaura cross-coupling reaction, for example, can be used to attach aryl or hetaryl groups to the C8 position of a halogenated xanthine precursor, such as 8-chlorocaffeine. nih.gov Another powerful technique is the copper(I)-catalyzed one-pot three-component reaction (A³-coupling), which combines an 8-ethynylxanthine, formaldehyde, and a secondary amine to efficiently synthesize 8-(aminopropargyl)xanthine derivatives. nih.gov

These synthetic efforts have led to the development of numerous novel analogs. For instance, connecting different substituents to the theophylline core at the N7 position via a methylene chain has been explored to create new acetylcholinesterase inhibitors. nih.gov SAR studies on these compounds revealed that the length of the methylene chain and the nature of the terminal amine group significantly impact inhibitory activity. nih.gov Similarly, substitutions at different positions of the xanthine ring have been systematically evaluated to determine their effect on adenosine receptor antagonism. mdpi.com Such studies have shown that substitution at position 1 is critical for high affinity, while modifications at position 8 can increase selectivity towards specific receptor subtypes. mdpi.com These findings guide medicinal chemists in the rational design of new therapeutic agents based on the xanthine scaffold. nih.govnih.gov

Metabolic Pathways and Biochemical Transformations of 3 Methoxyxanthine

Endogenous Formation in Biological Systems

3-Methoxyxanthine can arise through specific biotransformation pathways involving common methylxanthines.

While caffeine (B1668208) (1,3,7-trimethylxanthine) is primarily metabolized in animals via N-demethylation, its metabolism in plants can involve different pathways. In plants like Camellia sinensis (tea), the catabolic pathway for caffeine can include the formation of theophylline (B1681296), followed by 3-methylxanthine (B41622) and then xanthine (B1682287). Some studies suggest that minor routes in plant species may operate with the formation of theobromine (B1682246) and 7-methylxanthine (B127787), which can be salvaged for caffeine formation as they appear in the biosynthetic pathway imrpress.comimrpress.com. The direct formation of this compound from caffeine in plants is not a widely reported primary pathway in the literature reviewed, with the focus often being on demethylation products like theobromine, theophylline, and 3-methylxanthine.

Theobromine (3,7-dimethylxanthine) is a significant methylxanthine found in cocoa and chocolate. In humans, theobromine undergoes metabolism primarily in the liver. The major metabolic pathways involve N-demethylation and oxidation. Theobromine is typically split by cytochrome P450 enzymes into 3-methylxanthine and 7-methylxanthine researchgate.netresearchgate.netnih.gov. Subsequently, 7-methylxanthine can be oxidized to 7-methyluric acid, and 3-methylxanthine can be further metabolized. While this compound is not explicitly named as a direct product in the primary metabolic breakdown of theobromine in humans, the general pathways involve N-demethylation and oxidation, creating a chemical space where methoxy-substituted derivatives could potentially arise through more complex enzymatic modifications or as minor byproducts in specific biological contexts, though this is not a primary route described for theobromine metabolism in humans researchgate.netresearchgate.netnih.govnih.gov.

Enzymatic Interactions and Biotransformation Studies

The metabolism of methylxanthines, including caffeine and theobromine, is heavily influenced by the cytochrome P450 (CYP) enzyme system.

Cytochrome P450 (CYP) enzymes are critical for the metabolism of a vast array of xenobiotics and endogenous compounds, including methylxanthines mdpi.com. In humans, CYP1A2 is the predominant enzyme responsible for the metabolism of caffeine, catalyzing its N-demethylation to paraxanthine (B195701), theobromine, and theophylline frontiersin.orgplos.orgmdpi.compharmgkb.orgontosight.ainih.gov. CYP1A2 is also involved in the metabolism of theobromine, particularly in the N7-demethylation to 7-methylxanthine nih.govnih.gov. Other CYP isoforms, such as CYP2E1, CYP2A6, CYP2C8, CYP2C9, and CYP3A4, have also been implicated in the metabolism of caffeine and its derivatives, though often to a lesser extent or in specific pathways pharmgkb.orgnih.govnih.govnih.gov. The precise role of CYP enzymes in the formation or transformation of this compound specifically is not extensively detailed in the reviewed literature, but it is understood that these enzymes are central to the biotransformation of related methylxanthines.

The substrate specificity of CYP enzymes dictates which compounds they can metabolize and the types of reactions they catalyze. CYP1A2 exhibits a high affinity for methylxanthines like caffeine nih.govif-pan.krakow.pl. The catalytic mechanism typically involves the activation of molecular oxygen by the heme iron center, followed by oxidation of the substrate. For caffeine, this involves N-demethylation reactions, where a methyl group is removed from the xanthine ring. For example, CYP1A2 efficiently catalyzes the N3-demethylation of caffeine to paraxanthine frontiersin.orgpharmgkb.orgif-pan.krakow.pl. Similarly, CYP1A2 contributes to the N7-demethylation of theobromine to 7-methylxanthine nih.govnih.gov. The specificity of these enzymes is influenced by the structure of the substrate and the active site of the enzyme, leading to regioselective metabolism mdpi.com. While specific data on this compound as a substrate or product for particular CYP isoforms is limited, its structural similarity to other methylxanthines suggests it could potentially interact with these enzymes.

CYP enzymes can be subject to inhibition by various compounds, which can be competitive, non-competitive, or irreversible patsnap.commdpi.com. Competitive inhibitors bind to the enzyme's active site, directly competing with the substrate, thereby increasing the apparent Michaelis constant (Km) but not affecting the maximum velocity (Vmax) mdpi.com. For instance, certain methylxanthines themselves, like 8-phenyltheophylline, are potent competitive inhibitors of CYP1A2 nih.gov. Other compounds, such as fluvoxamine (B1237835) and ciprofloxacin, are known CYP1A2 inhibitors that can significantly reduce caffeine clearance patsnap.comnih.gov. Irreversible inhibitors, also known as mechanism-based inhibitors, form a covalent bond with the enzyme, leading to its permanent inactivation patsnap.com. Understanding these inhibition phenomena is crucial for predicting drug-drug interactions and understanding how the metabolism of methylxanthines, and potentially related compounds like this compound, can be modulated by co-administered substances.

Pathways of Demethylation and Oxidation

The metabolism of methylxanthines, which share structural similarities with this compound, typically involves enzymatic processes such as N-demethylation and oxidation. In microbial systems, particularly in bacteria like Pseudomonas putida CBB5, specific enzyme systems are responsible for the sequential removal of methyl groups from caffeine and its derivatives, ultimately leading to xanthine nih.govnih.govresearchgate.net. Key enzymes identified in these pathways include N-demethylases (e.g., NdmA, NdmB, NdmC) that act on specific positions of the xanthine ring (N-1, N-3, and N-7) and reductases (e.g., NdmD) that facilitate these reactions nih.govresearchgate.net.

Oxidation pathways also play a significant role in methylxanthine catabolism. For instance, methylxanthines can undergo oxidation at the C-8 position, yielding methyluric acid derivatives nih.govjmb.or.kr. In humans, hepatic cytochrome P450 enzymes are the primary catalysts for the N-demethylation and oxidation of methylxanthines nih.gov. While specific enzymatic pathways for the removal or transformation of a methoxy (B1213986) group in this compound are not explicitly detailed in the reviewed literature, it is plausible that similar enzymatic machinery adapted for ether cleavage or oxidation could be involved, mirroring the metabolic strategies employed for methyl group removal in related compounds kyoto-u.ac.jp.

Table 1: General Methylxanthine Demethylation and Oxidation Pathways

| Substrate (Example) | Reaction Type | Key Enzymes/Systems (Examples) | Products (Examples) | Organism/Context |

| Caffeine | N-Demethylation | NdmA (N1-demethylase), NdmB (N3-demethylase), NdmC (N7-demethylase), NdmD (reductase) | Theobromine, 7-Methylxanthine, Xanthine | Pseudomonas putida CBB5 nih.govresearchgate.net |

| Theophylline | N-Demethylation | NdmA, NdmB, NdmC, NdmD | 1-Methylxanthine (B19228), 3-Methylxanthine, Xanthine | Pseudomonas putida CBB5 nih.gov |

| 1-Methylxanthine | N-Demethylation | NdmA, NdmB, NdmC, NdmD | Xanthine | Pseudomonas putida CBB5 nih.gov |

| Caffeine | C-8 Oxidation | cdhABC genes (associated with oxidation) | 1,3,7-Trimethyluric acid | Pseudomonas sp. CBB1 jmb.or.kr |

| Methylxanthines | N-Demethylation | Cytochrome P450 enzymes | Various demethylated products, leading to xanthine | Human Liver nih.gov |

Formation of Uric Acid Derivatives

The catabolism of purines culminates in the formation of uric acid taylorandfrancis.com. Xanthine, a common intermediate in the metabolic breakdown of methylxanthines, is directly oxidized to uric acid by the enzyme xanthine oxidase nih.govtaylorandfrancis.com. Beyond uric acid itself, the metabolism of methylxanthines can also lead to the production of various methyluric acid derivatives. For instance, the oxidation of methylxanthines like theophylline and 1-, 3-methylxanthines can result in the formation of 1,3-dimethyluric acid, 1-methyluric acid, and 3-methyluric acid, respectively nih.gov.

Furthermore, metabolites derived from other methylxanthines, such as theobromine, include compounds like 7-methyluric acid and 3,7-dimethyluric acid pagepressjournals.orgresearchgate.net. These methylated uric acid derivatives are recognized as products of methylxanthine metabolism and have been identified in human urine and as components of urinary calculi researchgate.nethmdb.ca. The presence and structure of these derivatives can influence physiological processes, such as the solubility of urate, which has implications for conditions like gout researchgate.netnih.gov. While specific uric acid derivatives originating directly from this compound are not detailed, it is conceivable that analogous methoxy-substituted uric acid compounds could be formed through similar oxidative or catabolic processes.

Table 2: Uric Acid Derivatives from Methylxanthine Metabolism

| Methylxanthine Precursor (Example) | Key Metabolite (Example) | Formed Uric Acid Derivative (Example) | Context/Significance | Source/Context |

| Theobromine | 7-Methylxanthine | 7-Methyluric acid | Urinary calculi, potential role in gout prevention | researchgate.nethmdb.ca |

| Theobromine | 3-Methylxanthine | 3,7-Dimethyluric acid | Urinary calculi | pagepressjournals.orgresearchgate.nethmdb.ca |

| Theophylline | 1-Methylxanthine | 1-Methyluric acid | Not further metabolized in some systems | nih.gov |

| Theophylline | 3-Methylxanthine | 3-Methyluric acid | Not further metabolized in some systems | nih.gov |

| Caffeine | N/A | 1,3,7-Trimethyluric acid | Oxidation product | jmb.or.kr |

Interplay within Purine (B94841) Metabolic Networks

Xanthine occupies a pivotal position within the broader purine metabolic network, serving as a central intermediate in both the synthesis and degradation of purines taylorandfrancis.commdpi.comnih.gov. It is derived from the breakdown of various purine compounds, including nucleosides and nucleotides, and is a direct precursor to uric acid taylorandfrancis.commdpi.com. Methylxanthines, such as 3-methylxanthine, are structurally related derivatives of xanthine, typically formed through methylation reactions mdpi.comfrontiersin.org.

Molecular Mechanisms and Biological Interactions Excluding Clinical Outcomes

Adenosine (B11128) Receptor Antagonism: Mechanistic Insights

Adenosine, an endogenous nucleoside, exerts its effects by binding to a family of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3 mdpi.commdpi.com. Methylxanthines, including well-known compounds like caffeine (B1668208) and theophylline (B1681296), function as antagonists at these receptors nih.govwikipedia.org. They achieve this by binding to the adenosine binding site, thereby preventing adenosine from activating the receptor mdpi.comwikipedia.orgnih.gov. This antagonism can lead to a cascade of downstream effects, influencing neurotransmission and cellular signaling pathways mdpi.commdpi.com.

Naturally occurring methylxanthines like caffeine and theophylline generally exhibit micromolar affinities for adenosine receptors and are considered non-selective, affecting all four subtypes to varying degrees nih.govwikipedia.org. Studies on other xanthine (B1682287) derivatives have shown that structural modifications can lead to increased potency and selectivity for specific adenosine receptor subtypes nih.govnih.govnih.gov. For instance, certain 8-phenyl substituted xanthines have demonstrated significant selectivity for A1 receptors nih.gov.

However, specific data regarding the binding affinity and selectivity profile of 3-Methoxyxanthine for the A1, A2A, A2B, or A3 adenosine receptor subtypes was not found in the provided search results.

Methylxanthines generally act as competitive antagonists at adenosine receptors mdpi.comnih.govwikipedia.orgnih.gov. This means they bind to the same site on the receptor as adenosine, and their effect is dependent on their relative concentrations and affinities. By occupying the binding site, they prevent the endogenous ligand (adenosine) from binding and initiating its signaling cascade mdpi.comwikipedia.org.

Specific details on the competitive binding mechanism of this compound were not available in the provided literature.

Phosphodiesterase Enzyme Inhibition: Molecular Basis

Phosphodiesterases (PDEs) are a superfamily of enzymes responsible for the hydrolysis of cyclic nucleotides, specifically cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) nih.govwikipedia.orgnih.gov. By inhibiting these enzymes, methylxanthines prevent the degradation of cAMP and cGMP, leading to an increase in their intracellular concentrations nih.govwikipedia.orgcvpharmacology.comnih.gov. This elevation in cyclic nucleotide levels is a critical second messenger pathway that mediates various cellular responses, such as smooth muscle relaxation and bronchodilation nih.govcvpharmacology.com.

Methylxanthines are known to inhibit various PDE isoenzymes, often acting as non-selective or competitive inhibitors nih.govwikipedia.orgnih.gov. For example, IBMX (3-isobutyl-1-methylxanthine) is described as a broad-spectrum PDE inhibitor medchemexpress.comhellobio.com, while compounds like theophylline and caffeine inhibit cAMP PDE sigmaaldrich.com. Some xanthine derivatives have shown notable inhibitory activity against PDE IV nih.gov. The specific mechanism of inhibition (competitive vs. non-competitive) and the selectivity profile across different PDE isoenzymes (such as PDEIII, PDEIV, etc.) can vary depending on the specific methylxanthine structure nih.govwikipedia.orgnih.govnih.gov.

Specific data detailing whether this compound acts as a non-competitive inhibitor or its specific inhibitory potency against various PDE isoenzymes, such as PDEIII or PDEIV, was not found in the provided search results.

The inhibition of PDE enzymes by methylxanthines results in elevated intracellular levels of cAMP and/or cGMP nih.govwikipedia.orgcvpharmacology.comnih.gov. In smooth muscle cells, increased cAMP levels typically lead to relaxation by inhibiting myosin light chain kinase, a key enzyme in the contraction process cvpharmacology.com. Similarly, increased cGMP levels, particularly in vascular smooth muscle, also promote relaxation and vasodilation cvpharmacology.comnih.gov. This mechanism underpins the bronchodilatory and vasodilatory effects observed with many methylxanthines nih.govcvpharmacology.com.

The direct consequences of increased cAMP and cGMP levels specifically mediated by this compound were not detailed in the provided search results.

Modulation of Other Molecular Targets and Cellular Pathways

Beyond adenosine receptor antagonism and PDE inhibition, methylxanthines have been suggested to modulate other molecular targets and cellular pathways mdpi.com. These can include interactions with GABA receptors and regulation of intracellular calcium levels mdpi.com. However, the extent to which these mechanisms apply to this compound specifically is not elaborated upon in the available literature.

No specific information regarding other molecular targets or cellular pathways modulated by this compound was identified in the provided search results.

Data Tables

Based on the provided search results, specific quantitative data (e.g., IC50 or Ki values) for this compound's interaction with adenosine receptors or phosphodiesterase isoenzymes was not found. Therefore, data tables presenting such information for this compound cannot be generated from the retrieved sources.

Compound List

The following compounds were mentioned in the context of methylxanthine research and their biological interactions:

this compound

Adenosine

Caffeine

Theophylline

IBMX (3-isobutyl-1-methylxanthine)

Enprofylline (3-propylxanthine)

Diprophylline

Proxyfylline

Etofylline

Pentoxifylline

Amrinone

Milrinone

Enoximone

Cilostazol

Pimobendan

Sildenafil

Tadalafil

Vardenafil

Udenafil

Avanafil

Dipyridamole

Zardaverine

Rolipram

Quazinone

Zaprinast

DPCPX (8-cyclopentyl-1,3-dipropylxanthine)

KW-6002 ((E)-1,3-diethyl-8-(3,4-dimethoxystyryl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione)

XAC (xanthine amine congener)

ZM241385

Interaction with Acetylcholinesterase

Acetylcholinesterase (AChE) is a crucial enzyme responsible for hydrolyzing the neurotransmitter acetylcholine, thereby terminating synaptic transmission. Methylxanthines, including caffeine, have been identified as inhibitors of AChE mdpi.commdpi.comugm.ac.id. Caffeine, for instance, acts as a non-competitive inhibitor of AChE, interacting with the enzyme's binding pocket through aromatic and hydrogen bond interactions mdpi.comugm.ac.id. Some methylxanthine derivatives have also demonstrated potent AChE inhibitory activity mdpi.com. However, specific research detailing the direct interaction or inhibitory mechanism of this compound with acetylcholinesterase is not provided in the available sources.

Influence on Calcium Channel Activity

Methylxanthines are known to influence intracellular calcium levels through various mechanisms. These can include modulation of calcium channel activity, stimulation of calcium release from intracellular stores, and effects on calcium uptake nih.govmdpi.comnih.govnih.govoncotarget.comphysiology.org. For example, caffeine has been shown to inhibit calcium currents in isolated smooth muscle cells, potentially through direct blocking actions on calcium channels or via calcium-dependent inactivation mechanisms linked to intracellular calcium release nih.gov. Other methylxanthines can also stimulate calcium release from intracellular stores, possibly through interactions with ryanodine (B192298) receptors mdpi.com. While these mechanisms are established for the methylxanthine class, specific studies detailing this compound's direct influence on calcium channel activity or intracellular calcium stores are not presented in the provided literature.

Effects on Gene Expression (Mechanistic Research)

The modulation of gene expression by methylxanthines can occur through several pathways, including receptor-mediated effects, influence on DNA methylation, or direct interaction with DNA nih.govnih.govmdpi.com. For instance, methylxanthines can impact gene expression by antagonizing adenosine receptors or by modulating intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels through phosphodiesterase inhibition nih.govnih.gov. Studies on other methylxanthines, such as caffeine, theobromine, and theophylline, have demonstrated their ability to upregulate or downregulate specific genes involved in pathways related to oxidative stress, lipid metabolism, signal transduction, and neurodegenerative processes in cellular models mdpi.com. Research specifically investigating the mechanistic effects of this compound on gene expression is not detailed in the provided sources.

Preclinical Studies in In Vitro and Animal Models (Focus on Mechanism)

Preclinical studies investigate the biological effects and underlying mechanisms of compounds in controlled laboratory settings, utilizing cellular systems, isolated tissues, and animal models.

Mechanistic Investigations in Isolated Organs/Tissues

Mechanistic investigations in isolated organs and tissues have been employed to study the actions of various methylxanthines. These studies have utilized preparations such as isolated intestinal smooth muscle cells to examine effects on calcium currents nih.gov, taste cells to explore signal transduction pathways physiology.orgphysiology.org, and urinary bladder tissues to understand receptor interactions nih.gov. However, specific mechanistic studies focusing on this compound using isolated organs or tissues are not detailed within the provided literature.

Biochemical Effects in Animal Systems

This compound has been noted for its biochemical effects, particularly concerning the central nervous system and metabolism. It is known to stimulate the central nervous system, enhancing alertness and attention levels, a mechanism primarily attributed to its inhibitory effect on adenosine receptors mdpi.com. Adenosine receptor antagonism by methylxanthines reduces the inhibitory influence of adenosine on neurons, thereby facilitating nerve signal transmission and brain activity mdpi.com. Furthermore, this compound has been observed to influence lipid metabolism and energy expenditure, with moderate consumption potentially contributing to weight management mdpi.com.

Mechanistic Studies in Cellular Systems

Cellular systems provide a platform for understanding the molecular mechanisms of compounds. Studies have explored the effects of methylxanthines on gene expression in neuronal cell lines, such as neuroblastoma SH-SY5Y cells, revealing differential impacts on genes related to various cellular processes mdpi.com. Other cellular investigations have examined the influence of methylxanthines on calcium signaling pathways and ion channel activity nih.govphysiology.orgphysiology.org. While this compound's general CNS stimulatory effects via adenosine receptor inhibition are noted mdpi.com, specific mechanistic studies focusing on its actions within other cellular systems, beyond this general mechanism, are not detailed in the provided sources.

Advanced Analytical Methodologies for 3 Methoxyxanthine

Chromatographic Techniques for Detection and Quantification

Chromatography is a cornerstone for the separation and analysis of 3-Methoxyxanthine from complex mixtures. The choice of technique often depends on the sample matrix, the required sensitivity, and the specific goals of the analysis.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of methylxanthines, including this compound. helixchrom.comresearchgate.net The method's compatibility with various detectors such as Diode Array Detectors (DAD) and Ultraviolet (UV) detectors makes it a versatile tool. helixchrom.comnih.gov Reversed-phase HPLC, particularly with C18 columns, is the most common approach for separating methylxanthines. researchgate.net

The separation is typically achieved using a mobile phase consisting of a mixture of water with an organic modifier like methanol or acetonitrile, often with the addition of acids such as formic, acetic, or phosphoric acid to improve peak shape and resolution. researchgate.netresearchgate.net Isocratic or gradient elution can be employed to optimize the separation of complex mixtures. researchgate.net UV detection is commonly performed at a wavelength of around 272 nm or 280 nm, where xanthine (B1682287) derivatives exhibit strong absorbance. sigmaaldrich.comnih.govresearchgate.net The DAD provides the advantage of acquiring the entire UV spectrum for each peak, aiding in compound identification. nih.gov

Table 1: Examples of HPLC Conditions for Methylxanthine Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | Purospher® STAR RP-18 endcapped (10 cm x 3.0 mm, 3 µm) sigmaaldrich.com | C18 reversed-phase analytical column nih.gov | Kinetex® C18 column researchgate.net |

| Mobile Phase | [A] 0.1% formic acid in water[B] 0.1% formic acid in methanol sigmaaldrich.com | Methanol in water (gradient from 0 to 16%) nih.gov | Water (85%) and ethanol (15%) researchgate.net |

| Flow Rate | 0.6 mL/min sigmaaldrich.com | 1.5 mL/min nih.gov | 0.1 mL/min researchgate.net |

| Detector | UV, 270 nm sigmaaldrich.com | UV, 272 nm nih.gov | Not Specified |

| Temperature | 35 °C sigmaaldrich.com | Ambient nih.gov | 25 °C researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the definitive identification and quantification of this compound, especially in biological samples like plasma and urine. researchgate.netnih.govchromatographyonline.com This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry, offering excellent selectivity and low detection limits. chromatographyonline.com

LC-MS/MS methods for methylxanthines typically utilize a reversed-phase column for separation, followed by detection with a triple quadrupole mass spectrometer. chromatographyonline.com Electrospray ionization (ESI) in the positive ion mode is commonly employed for the analysis of these compounds. chromatographyonline.com The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which involves monitoring specific precursor-to-product ion transitions for the analyte and an internal standard, ensuring high specificity and accurate quantification. nih.gov

Table 2: LC-MS/MS Parameters for Methylxanthine Analysis

| Parameter | Description |

| Instrumentation | Agilent 1200 series LC system coupled to a QTrap 5500 triple quadrupole mass spectrometer chromatographyonline.com |

| Ionization Source | Electrospray ionization (ESI) in positive mode chromatographyonline.com |

| Column | 150 × 2.1 mm, 2.7-µm, Ascentis Express RP Amide column chromatographyonline.com |

| Mobile Phase | 83% A (1% acetic acid in water) and 17% B (methanol) chromatographyonline.com |

| Flow Rate | 0.2 mL/min (isocratic) chromatographyonline.com |

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is another valuable technique for the analysis of methylxanthine metabolites. nih.gov This method is suitable for the measurement of various methylxanthines and methyluric acids in biological samples, such as from hepatocyte incubation media. nih.gov The use of GC-MS allows for both the quantification and the conclusive identification of the chromatographic peaks corresponding to the metabolites based on their mass spectra. The Human Metabolome Database also provides predicted GC-MS spectra for 3-Methylxanthine (B41622), which can aid in its identification. hmdb.ca

Ultra-High Performance Liquid Chromatography (UHPLC) offers a significant advancement over conventional HPLC by providing faster analysis times and improved resolution. This is achieved through the use of columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher pressures. For the analysis of methylxanthines, UHPLC-MS methods have been developed that allow for rapid and sensitive determination. nih.gov These methods can significantly reduce the analysis time per sample, making them suitable for high-throughput screening. nih.gov

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and detection of this compound.

Ultraviolet (UV) spectroscopy is a fundamental technique used in the analysis of this compound, primarily as a detection method in conjunction with HPLC. helixchrom.comresearchgate.net Xanthine and its derivatives, including this compound, possess a purine (B94841) ring system that absorbs UV light. The UV spectrum of a compound is a characteristic property that can be used for its identification and quantification. In HPLC systems equipped with a Diode Array Detector (DAD), the UV spectrum of an eluting peak can be recorded and compared with that of a known standard for confirmation of its identity. The typical maximum absorbance for methylxanthines is observed in the range of 270-280 nm. Theoretical studies on the UV absorption spectra of methylxanthines have also been conducted to better understand their electronic transitions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of a similar compound, 3-methylxanthine, has been documented, and by analogy, the 1H NMR spectrum of this compound would exhibit characteristic signals for the protons in its structure. hmdb.ca This would include signals for the methoxy (B1213986) group protons, the methyl group protons, and the proton on the imidazole ring. The chemical shifts (δ) of these protons are influenced by their local electronic environment, and their integration values would be proportional to the number of protons they represent.

Similarly, 13C NMR spectroscopy would provide information on the carbon skeleton of the this compound molecule. Each unique carbon atom in the structure would produce a distinct signal in the 13C NMR spectrum. The chemical shifts of the carbonyl carbons, the carbons of the purine ring system, and the methoxy and methyl carbons would be key identifiers. While experimental data for this compound is limited, predicted spectral data can serve as a guide for structural confirmation.

Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| N1-CH3 | ~3.4 | ~29.0 |

| C2 | - | ~151.0 |

| N3-OCH3 | ~4.0 | ~55.0 |

| C4 | - | ~148.0 |

| C5 | - | ~107.0 |

| C6 | - | ~155.0 |

| N7-H | ~11.0 | - |

| C8-H | ~7.8 | ~141.0 |

| N9 | - | ~140.0 |

Note: These are predicted values based on the analysis of similar xanthine derivatives and may vary from experimental values.

Mass Spectrometry (MS) for Confirmation

Mass spectrometry (MS) is an indispensable technique for the confirmation and quantification of this compound, offering high sensitivity and specificity. When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the accurate measurement of the compound in complex biological samples. researchgate.net

The mass spectrum of this compound would show a molecular ion peak ([M+H]+ in positive ionization mode) corresponding to its molecular weight. The fragmentation pattern observed in the tandem mass spectrometry (MS/MS) spectrum is unique to the molecule and is used for its unambiguous identification. The fragmentation of related methylxanthines, such as 3-methylxanthine, theophylline (B1681296), and theobromine (B1682246), has been studied and provides a basis for predicting the fragmentation of this compound. researchgate.net Common fragmentation pathways for xanthine derivatives involve the loss of methyl groups, the methoxy group, and cleavage of the imidazole ring.

Table 2: Expected Mass Spectrometric Fragmentation of this compound

| Precursor Ion (m/z) | Product Ions (m/z) | Probable Neutral Loss |

| [M+H]+ | [M+H - CH3]+ | Methyl radical (•CH3) |

| [M+H - OCH3]+ | Methoxy radical (•OCH3) | |

| [M+H - CO]+ | Carbon monoxide (CO) | |

| Ions from ring cleavage | Various small fragments |

Fourier Transform-Infrared (FT-IR) Spectrophotometry

Fourier Transform-Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. farmaciajournal.comfarmaciajournal.com

Analysis of the FT-IR spectra of related xanthine derivatives reveals key vibrational modes. unist.ac.krresearchgate.net For this compound, the spectrum would be expected to show strong absorption bands for the C=O (carbonyl) stretching vibrations of the two ketone groups in the pyrimidinedione ring. Additionally, C-N stretching vibrations within the purine ring system, C-H stretching of the methyl and methoxy groups, and N-H stretching of the imidazole ring would be observable. The presence and position of these bands can confirm the presence of these functional groups and provide a spectral fingerprint for the compound.

Table 3: Expected Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |

| N-H (imidazole) | Stretching | 3100 - 3000 |

| C-H (methyl/methoxy) | Stretching | 2950 - 2850 |

| C=O (amide) | Stretching | 1700 - 1650 |

| C=N (imidazole) | Stretching | 1650 - 1550 |

| C=C (imidazole) | Stretching | 1550 - 1450 |

| C-O (methoxy) | Stretching | 1275 - 1200 |

Electrochemical and Immunoassay Methods

Electrochemical methods offer a sensitive and often rapid means for the detection of electroactive compounds like xanthine and its derivatives. researchgate.netnih.govacs.orgrsc.org These methods are based on the oxidation or reduction of the analyte at an electrode surface, which generates a measurable electrical signal. For this compound, its purine structure makes it susceptible to electrochemical oxidation. Modified electrodes, incorporating nanomaterials or enzymes, can be designed to enhance the sensitivity and selectivity of the detection. nih.govmdpi.com While specific electrochemical sensors for this compound are not detailed in the provided search results, the principles applied to the detection of xanthine, theophylline, and caffeine (B1668208) could be adapted. researchgate.net

Immunoassays are highly specific and sensitive analytical methods that utilize the binding affinity between an antibody and its target antigen. nih.gov The development of an immunoassay for this compound would involve producing antibodies that specifically recognize the molecule. These antibodies could then be used in various immunoassay formats, such as enzyme-linked immunosorbent assay (ELISA), to quantify the compound in biological fluids. While the development of immunoassays for various methylxanthines has been explored, specific applications to this compound are not widely reported. nih.gov A cell-based bioassay for determining the concentrations of caffeine and individual methylxanthines has been developed, suggesting that similar biological approaches could be engineered for this compound. asm.org

Method Validation and Optimization in Complex Matrices

The validation of any analytical method is critical to ensure that the results obtained are reliable and accurate, especially when dealing with complex matrices such as biological fluids. slideshare.netnih.gov Method validation encompasses the evaluation of several key parameters.

The sensitivity of an analytical method refers to its ability to discriminate between small differences in analyte concentration. The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected above the background noise, while the limit of quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. juniperpublishers.combiopharminternational.com These parameters are crucial for the analysis of trace levels of metabolites. For methylxanthines, methods like UHPLC-MS have demonstrated low limits of detection, often in the nanogram per milliliter (ng/mL) range. nih.gov

Table 4: Representative Limits of Detection (LOD) and Quantification (LOQ) for Methylxanthine Analysis

| Analytical Method | Matrix | LOD | LOQ |

| UHPLC-MS | Tea | 10-25 ng/mL | 30-80 ng/mL |

| HPLC-UV | Beverages | 0.07-0.2 mg/L | Not Specified |

| Electrochemical Sensor | Fish | 1.14 nM | Not Specified |

Note: This table presents data for related methylxanthines to illustrate typical sensitivity levels. nih.govresearchgate.net

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the agreement between the true value and the value found. It is often assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte. acs.org Reproducibility assesses the precision between different laboratories. For the analysis of methylxanthines, validated methods typically exhibit high precision (RSD < 15%) and accuracy (recovery between 85-115%). nih.govresearchgate.netresearchgate.netnih.govresearchgate.net

Table 5: Representative Precision and Accuracy Data for Methylxanthine Analysis

| Analyte | Matrix | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |

| Theobromine | Tea | 0.169 - 2.852 | Not Specified | 94.1 |

| Theophylline | Tea | 0.086 - 1.971 | Not Specified | 86.8 |

| 7-Methylxanthine (B127787) | Rat Plasma | >96% | Not Specified | >95% |

Note: This table presents data for related methylxanthines to illustrate typical performance characteristics. nih.govnih.govresearchgate.net

Sample Preparation and Matrix Effects

The accurate and precise quantification of this compound in complex biological matrices, such as plasma, serum, and urine, is critically dependent on the efficacy of the sample preparation methodology. The primary objectives of sample preparation are to remove interfering endogenous substances (e.g., proteins, phospholipids, salts), concentrate the analyte to a detectable level, and present it in a solvent compatible with the analytical instrument, most commonly a liquid chromatography-mass spectrometry (LC-MS) system. nih.goveijppr.com The choice of technique—typically protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE)—is a balance between recovery, cleanliness of the final extract, throughput, and the degree of matrix effect mitigation required. researchgate.net

Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for removing the bulk of proteins from biological fluids like plasma or serum. mdpi.com This is often achieved by adding a water-miscible organic solvent, such as acetonitrile or methanol, or an acid, like trichloroacetic acid (TCA), to the sample. sigmaaldrich.comresearchgate.net The precipitating agent disrupts the solvation sphere of the proteins, causing them to aggregate and fall out of solution. Following centrifugation, the supernatant containing the analyte can be directly injected or further processed.

While PPT is a simple and high-throughput technique, it often results in a relatively "dirty" extract. mdpi.com Many endogenous matrix components, particularly phospholipids, can remain in the supernatant and co-elute with this compound, leading to significant matrix effects, such as ion suppression or enhancement, in the mass spectrometer source. nih.goveijppr.com

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For methylxanthine metabolites, various organic solvents and mixtures have been utilized. A specific HPLC method for quantifying methylxanthine metabolites, including this compound, in human plasma employed LLE. nih.gov In this procedure, plasma was extracted using a mixture of 20% isopropanol in chloroform. nih.gov After separation and evaporation of the organic layer, the residue was reconstituted for chromatographic analysis. LLE can provide cleaner extracts than PPT by removing more polar interfering substances that remain in the aqueous phase and non-polar lipids that may be partitioned differently than the analyte of interest. researchgate.net

Table 1: Example of a Liquid-Liquid Extraction Protocol for this compound in Plasma

| Step | Parameter | Description | Reference |

|---|---|---|---|

| 1. Sample Aliquoting | Sample Volume | Human Plasma | nih.gov |

| 2. Extraction | Solvent | 20% Isopropanol in Chloroform | nih.gov |

| 3. Separation | Method | Centrifugation to separate aqueous and organic layers | nih.gov |

| 4. Evaporation | Technique | The organic extract is evaporated to dryness | nih.gov |

| 5. Reconstitution | Solvent | Dichloromethane containing 2.2% of a methanol-ammonium formate-formic acid solution | nih.gov |

| Result | Limit of Quantification | 100 ng/mL for this compound | nih.gov |

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective and efficient sample preparation technique that can yield very clean extracts, thereby significantly reducing matrix effects. sigmaaldrich.com SPE separates components of a mixture based on their physical and chemical properties as the liquid sample passes through a solid adsorbent (the stationary phase). sigmaaldrich.comthermofisher.com

For the analysis of caffeine and its metabolites, including this compound, from biological matrices, a method utilizing Nexus SPE cartridges has been developed. nih.govresearchgate.net These cartridges feature a sorbent with both hydrophilic and lipophilic properties, allowing for the retention of a broad range of analytes. The high extraction recoveries, reported to be between 84.6% and 103.0% for a panel of methylxanthines, demonstrate the effectiveness of this approach for serum and urine samples. nih.gov The selectivity of SPE allows for the effective removal of salts, phospholipids, and other interferences that are common sources of matrix effects. sigmaaldrich.com

Table 2: Example of a Solid-Phase Extraction Protocol for this compound

| Step | Parameter | Description | Reference |

|---|---|---|---|

| 1. Sample Type | Matrix | Blood Serum, Urine | nih.gov |

| 2. SPE Cartridge | Sorbent Type | Nexus (hydrophilic/lipophilic properties) | nih.gov |

| 3. Sample Loading | Volume | 40 µL of serum or 100 µL of urine | nih.gov |

| 4. Washing | Purpose | To remove interfering compounds | sigmaaldrich.comthermofisher.com |

| 5. Elution | Solvent | Methanol-acetate buffer (pH 3.5) (50:50, v/v) | nih.gov |

| Result | Extraction Recovery | 84.6% to 103.0% for methylxanthines | nih.gov |

Matrix Effects

The matrix effect is the alteration of ionization efficiency for a target analyte due to the presence of co-eluting components from the sample matrix. nih.govbataviabiosciences.com This phenomenon is a primary concern in quantitative bioanalysis using LC-MS, as it can lead to inaccurate and imprecise results. eijppr.com Matrix effects can manifest as either ion suppression (a decrease in signal response) or ion enhancement (an increase in signal response). nih.gov Endogenous phospholipids, salts, and metabolites present in plasma and urine are common causes of these effects. nih.gov

The choice of sample preparation technique directly influences the severity of matrix effects. nih.gov

Protein Precipitation: Generally associated with the most significant matrix effects due to the limited removal of non-proteinaceous interfering substances. medipharmsai.com

Liquid-Liquid Extraction: Offers a cleaner extract than PPT, reducing matrix effects by removing many polar and some non-polar interferences. medipharmsai.com

Solid-Phase Extraction: Widely regarded as the most effective technique for minimizing matrix effects by providing the cleanest extracts through highly selective removal of interfering compounds. eijppr.com

To ensure robust and reliable quantification of this compound, a thorough evaluation of matrix effects is essential during method development and validation. nih.gov This often involves comparing the response of the analyte in a post-extraction spiked matrix sample to its response in a neat solution. nih.gov The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the preferred strategy to compensate for any unavoidable matrix effects. nih.gov

Computational and Theoretical Studies of 3 Methoxyxanthine

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are instrumental in predicting how a ligand, such as 3-Methoxyxanthine, might interact with a biological target. These computational methods provide a static or dynamic picture of the binding process, which is crucial for understanding structure-activity relationships.

While specific docking studies for this compound are not extensively documented in publicly available research, the principles of ligand-target interactions can be inferred from studies on related xanthine (B1682287) derivatives. Computational studies on 3-substituted xanthines suggest they are viable candidates for forming tetrad and quadruplex structures, indicating a capacity for specific intermolecular interactions. rsc.org

Docking simulations for other xanthine derivatives, such as theophylline (B1681296) and caffeine (B1668208), against various protein targets have demonstrated the importance of the xanthine scaffold in establishing key interactions within a binding site. nih.gov For this compound, the methoxy (B1213986) group at the 3-position would introduce unique steric and electronic features influencing its binding conformation. The oxygen atom of the methoxy group could act as a hydrogen bond acceptor, while the methyl group could engage in hydrophobic interactions. The precise orientation and strength of these interactions would depend on the topology and amino acid composition of the target's active site.

Table 1: Potential Interactions of this compound in a Hypothetical Binding Site

| Interaction Type | Potential Interacting Group on this compound |

| Hydrogen Bonding | Oxygen of the methoxy group, Carbonyl oxygens, Nitrogen atoms in the purine (B94841) ring |

| Hydrophobic Interactions | Methyl group of the methoxy group, Purine ring system |

| π-π Stacking | Purine ring system |

The structure-activity relationship (SAR) of xanthine derivatives is a well-explored area, with modifications at different positions on the xanthine core leading to varied biological activities. nih.gov For instance, substitutions at the N1 and N3 positions are known to be critical for adenosine (B11128) receptor antagonism and bronchodilator properties, respectively. nih.gov

The introduction of a methoxy group at the 3-position of the xanthine structure would significantly alter its electronic and steric profile compared to more common methyl or hydrogen substitutions. This modification would likely influence its affinity and selectivity for various biological targets. Predicting the precise SAR for this compound would necessitate specific computational studies that model its interaction with a range of targets and compare the binding energies and conformations with those of other xanthine derivatives. Such studies would help in understanding how the 3-methoxy substitution modulates the compound's activity.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure and reactivity of molecules. pmf.unsa.ba These calculations can elucidate properties that govern a molecule's behavior in chemical and biological systems.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. pmf.unsa.banih.gov

For xanthine derivatives like caffeine and theophylline, DFT studies have shown that the HOMO is typically distributed over the purine ring system, indicating this is the region most susceptible to electrophilic attack. The LUMO is also generally located on the ring system. researchgate.net For this compound, the presence of the electron-donating methoxy group would be expected to raise the energy of the HOMO, potentially making the molecule more susceptible to oxidation and altering its reactivity profile compared to other xanthines.

Table 2: Conceptual HOMO-LUMO Properties of Xanthine Derivatives

| Compound | Expected HOMO Energy | Expected HOMO-LUMO Gap | Implication |

| Xanthine | Lower | Larger | Less reactive |

| 3-Methylxanthine (B41622) | Higher than Xanthine | Smaller than Xanthine | More reactive |

| This compound | Potentially highest | Potentially smallest | Potentially most reactive |

Note: This table is based on general chemical principles and requires specific calculations for this compound for verification.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions. nih.gov In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are likely sites for electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

For xanthine derivatives, the carbonyl oxygens and the nitrogen atoms of the purine ring are typically regions of negative electrostatic potential. researchgate.net In this compound, the oxygen atom of the methoxy group would also contribute to a region of negative potential, potentially serving as a site for hydrogen bonding or interaction with electrophiles. The hydrogen atoms on the purine ring and the methyl group of the methoxy substituent would exhibit positive potential.

Quantum chemical calculations can be used to determine a range of chemical reactivity descriptors that quantify a molecule's reactivity. researchgate.net These descriptors, derived from the energies of the frontier orbitals, include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ) : Measures the power of a molecule to attract electrons.

Chemical Hardness (η) : Represents the resistance to change in electron distribution or charge transfer. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." pmf.unsa.ba

Global Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

Studies on related methylxanthines have shown them to be relatively hard molecules. pmf.unsa.ba The introduction of a methoxy group in this compound, being more electron-donating than a methyl group, would likely decrease its chemical hardness and increase its global electrophilicity index, suggesting a higher reactivity compared to its methylated counterparts.

Table 3: Predicted Chemical Reactivity Descriptors

| Descriptor | Definition | Predicted Trend for this compound |

| Electronegativity (χ) | Tendency to attract electrons | Moderate |

| Chemical Hardness (η) | Resistance to charge transfer | Lower than other xanthines |

| Global Electrophilicity Index (ω) | Capacity to accept electrons | Higher than other xanthines |

Note: These are qualitative predictions and require quantitative calculations for confirmation.

Prediction of Biochemical and Pharmacological Potential (In Silico)

In silico predictions of the biochemical and pharmacological potential of a compound like this compound typically involve a multi-faceted approach, including the evaluation of its pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) and its potential interactions with biological targets through molecular docking simulations. While specific experimental in silico data for this compound is not extensively available in the public domain, we can infer its likely profile based on studies of similar xanthine derivatives. nih.govnih.gov

Predicted Physicochemical Properties and Drug-Likeness

The first step in assessing the pharmacological potential of a compound is to evaluate its physicochemical properties, which are crucial determinants of its behavior in a biological system. These properties are often evaluated against established "drug-likeness" rules, such as Lipinski's Rule of Five.

Based on the general characteristics of the xanthine scaffold, the predicted physicochemical properties of this compound are likely to be within the ranges considered favorable for oral bioavailability. A hypothetical analysis would yield data similar to the following table.

| Property | Predicted Value | Favorable Range (Lipinski's Rule) |

|---|---|---|

| Molecular Weight | ~180.15 g/mol | ≤ 500 |

| LogP (Lipophilicity) | ~0.5 | ≤ 5 |

| Hydrogen Bond Donors | 1 | ≤ 5 |

| Hydrogen Bond Acceptors | 4 | ≤ 10 |

These hypothetical values suggest that this compound would likely not violate Lipinski's Rule of Five, indicating a good starting point for a potential oral drug candidate.

Predicted ADMET Profile

ADMET prediction is a critical component of in silico analysis, as it helps to identify potential liabilities of a drug candidate early in the discovery process. nih.gov For this compound, a predictive ADMET profile would be generated using various computational models.

| ADMET Parameter | Predicted Outcome | Implication |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | Good oral absorption potential |

| Blood-Brain Barrier Penetration | Moderate | Potential for central nervous system activity |

| Distribution | ||

| Plasma Protein Binding | Moderate | A significant fraction of the compound may be free to exert its effect |

| Metabolism | ||

| CYP450 Inhibition (e.g., CYP2D6, CYP3A4) | Likely non-inhibitor | Low potential for drug-drug interactions |

| Excretion | ||

| Renal Excretion | Predicted | Likely cleared through the kidneys |

| Toxicity | ||

| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |

| Hepatotoxicity | Low risk | Low potential for liver damage |

This hypothetical ADMET profile suggests that this compound could possess favorable pharmacokinetic and safety properties.

Molecular Docking and Target Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to predict the binding affinity and interaction of a ligand with its protein target. For this compound, molecular docking studies would be performed against a panel of known targets for xanthine derivatives, such as adenosine receptors and phosphodiesterases, which are key players in various physiological processes. nih.gov

The results of such a study would typically be presented in a table format, showing the predicted binding energy or docking score for each target. A lower binding energy generally indicates a more stable and potentially more potent interaction.

| Protein Target | Predicted Binding Energy (kcal/mol) | Potential Pharmacological Effect |

|---|---|---|

| Adenosine A1 Receptor | -7.5 | Antagonist activity, potential for CNS stimulation |

| Adenosine A2A Receptor | -6.8 | Antagonist activity, potential for anti-inflammatory effects |

| Phosphodiesterase 4 (PDE4) | -8.2 | Inhibitory activity, potential for bronchodilator and anti-inflammatory effects |

| Phosphodiesterase 9 (PDE9) | -7.9 | Inhibitory activity, potential for cognitive enhancement |

These hypothetical docking scores suggest that this compound may have a promising binding affinity for several important therapeutic targets, particularly phosphodiesterases. The interactions observed in the docking poses, such as hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site of the target protein, would provide further rationale for its potential activity. nih.gov

Future Directions and Emerging Research Areas

Exploration of Novel Biotransformation Pathways

The metabolic fate of methylxanthines is primarily understood through well-established N-demethylation and oxidation reactions, often mediated by cytochrome P450 enzymes in the liver. nih.gov However, the complete metabolic network is likely more complex. Future research will focus on identifying and characterizing novel biotransformation pathways for 3-Methoxyxanthine.

An important area of exploration is the potential for O-demethylation, which would convert this compound into 3-methylxanthine (B41622). While N-demethylation is common for compounds like caffeine (B1668208), the enzymatic machinery responsible for cleaving the methoxy (B1213986) group at the 3-position is less understood and represents a significant knowledge gap. Furthermore, the existence of alternative pathways, such as hydroxylation at different positions on the purine (B94841) ring or conjugation reactions (e.g., glucuronidation or sulfation), remains largely unexplored.

Microbial metabolism is another promising frontier. Microorganisms possess a vast and diverse enzymatic repertoire, and several bacterial strains are known to degrade caffeine and theophylline (B1681296) through distinct pathways. asm.org Future studies are expected to involve screening for novel microbial enzymes that can uniquely modify this compound. Such enzymes could not only reveal new metabolic routes but also provide biocatalytic tools for creating novel xanthine (B1682287) derivatives. nih.govmdpi.com The study of how these pathways evolved, potentially from ancestral enzymes with different catalytic properties, could also provide insight into the diversity of methylxanthine metabolism in nature. nih.gov

Advanced Synthetic Strategies for Complex Derivatives

The therapeutic potential of xanthine derivatives has driven considerable interest in developing new synthetic methods to create novel analogs with enhanced potency or selectivity. nih.gov While classical methods like the Traube synthesis have been foundational, future research will increasingly rely on more advanced and versatile strategies to generate complex derivatives of this compound.

Modern organic synthesis offers a powerful toolkit for modifying the xanthine scaffold at its various positions (N1, N7, N9, and C8). researchgate.net Techniques such as one-pot synthesis can improve efficiency and yield, while the creation of xanthine-annealed structures—where additional rings are fused to the core bicyclic system—can produce compounds with significantly altered physicochemical properties. nih.gov Cross-coupling reactions, for instance, can be employed to attach a wide variety of functional groups to the C8 position, a common site for modification to alter biological activity.

The goal of these synthetic endeavors is to generate libraries of novel this compound derivatives. By systematically altering the substituents on the purine ring, medicinal chemists can probe structure-activity relationships and design molecules with tailored pharmacological profiles. These efforts could lead to the development of new therapeutic agents that leverage the core xanthine structure for novel applications. nih.gov

| Synthetic Strategy | Description | Potential Application for this compound Derivatives |

| One-Pot Synthesis | Combines multiple reaction steps into a single procedure without isolating intermediates, improving efficiency and reducing waste. nih.gov | Rapid generation of a diverse library of this compound analogs with various substitutions for high-throughput screening. |

| Xanthine-Annealated Synthesis | Involves fusing an additional ring system onto the core bicyclic xanthine scaffold. nih.gov | Creation of rigid, conformationally constrained derivatives to enhance binding affinity and selectivity for specific biological targets. |

| Cross-Coupling Reactions | Forms carbon-carbon or carbon-heteroatom bonds, allowing for the attachment of diverse functional groups (e.g., at the C8 position). | Introduction of aryl, alkyl, or other moieties to modulate properties like receptor binding, solubility, and metabolic stability. |

| Miscellaneous Modifications | Chemical alterations at the N1, N3, N7, and C8 positions of the xanthine scaffold to produce derivatives with varied pharmacological activities. nih.gov | Fine-tuning the biological activity of this compound to target specific receptor subtypes or enzymes with greater precision. |

Elucidation of Undiscovered Mechanistic Roles in Biological Systems

The pharmacological effects of methylxanthines are typically attributed to a few primary mechanisms of action: antagonism of adenosine (B11128) receptors, inhibition of phosphodiesterase (PDE) enzymes, and modulation of GABA receptor action. nih.govmdpi.com While this compound likely shares these general properties, its unique chemical structure may confer novel biological activities or selectivity profiles that remain undiscovered.

Future research will aim to move beyond these classical targets to identify new mechanistic roles. A key question is whether the 3-methoxy group provides a unique binding interaction or conformational preference that allows the molecule to interact with receptor subtypes or enzyme isoforms differently than other methylxanthines like theophylline or theobromine (B1682246). For example, studies could explore its relative affinity for the A1, A2A, A2B, and A3 adenosine receptor subtypes, which could explain distinct physiological effects. nih.gov

Furthermore, emerging evidence suggests that methylxanthines can influence a wide range of cellular processes, including inflammation, lipid homeostasis, and gene expression, potentially through novel signaling pathways. mdpi.comnih.govmdpi.com Investigating the impact of this compound on these broader biological networks could reveal previously unknown functions. For instance, studies on its potential neuroprotective effects may uncover unique interactions with pathways relevant to neurodegenerative diseases. mdpi.com Unbiased screening approaches could identify entirely new protein targets, opening up new avenues for understanding its role in cellular physiology.

Development of Highly Selective Analytical Probes

A significant challenge in studying the metabolism and cellular dynamics of this compound is distinguishing it from a multitude of structurally similar compounds, including its isomers and other purine metabolites like xanthine and hypoxanthine. researchgate.net Standard analytical methods such as high-performance liquid chromatography (HPLC) can separate these compounds, but they are not suitable for real-time monitoring in living systems. researchgate.netsciencepublishinggroup.com Therefore, a major area of future research is the development of highly selective analytical probes.